molecular formula C6H9N3O2 B13151266 2-(3-Amino-1H-pyrazol-1-YL)propanoic acid

2-(3-Amino-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B13151266
M. Wt: 155.15 g/mol
InChI Key: NPFOUSLDOCJIBJ-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate amino acids. One common method includes the esterification of pyrazole with methanol, followed by the reaction with hydrazine monohydrate in 2-propanol . Another approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1H-pyrazol-3-yl)propanoic acid
  • 3-(1-Pyrazolyl)-L-alanine
  • 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

2-(3-Amino-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-4(6(10)11)9-3-2-5(7)8-9/h2-4H,1H3,(H2,7,8)(H,10,11)

InChI Key

NPFOUSLDOCJIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)N

Origin of Product

United States

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